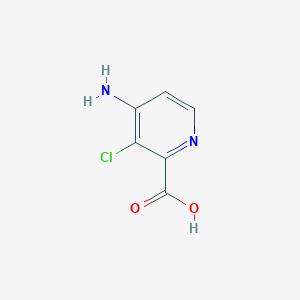

4-Amino-3-chloropyridine-2-carboxylic acid

Übersicht

Beschreibung

4-Amino-3-chloropyridine-2-carboxylic acid is a compound that has been studied in the context of supramolecular chemistry, particularly in the formation of cocrystals and molecular salts with organic acids. The compound has been used as a coformer with 3-chlorobenzoic acid and 4-chlorobenzoic acid, leading to the formation of a cocrystal and molecular salts, which have been characterized using various spectroscopic and X-ray diffraction techniques .

Synthesis Analysis

The synthesis of compounds involving 4-amino-3-chloropyridine-2-carboxylic acid has been achieved through cocrystallization methods. Organic acids were treated with amino-chloropyridine derivatives to afford the desired cocrystals and salts. The synthesis process is typically characterized by spectroscopic methods such as FT-IR and UV/visible spectroscopy, as well as X-ray powder diffraction (PXRD) and single-crystal X-ray diffraction (SC-XRD) .

Molecular Structure Analysis

The molecular structure of the cocrystals and salts formed from 4-amino-3-chloropyridine-2-carboxylic acid has been elucidated using SC-XRD. The position of the chlorine substituent on the phenyl ring plays a significant role in the supramolecular chemistry observed, influencing proton transfer between acid/base pairs. The molecular structure is further supported by DFT calculations, which help to reproduce the existence of supramolecular assemblies and provide insight into electronic properties and noncovalent interactions .

Chemical Reactions Analysis

The chemical behavior of 4-amino-3-chloropyridine-2-carboxylic acid in reactions is primarily associated with its ability to form cocrystals and salts through acid/base interactions. The compound engages in proton transfer with organic acids, leading to the formation of stable supramolecular structures. These interactions are often governed by the presence of noncovalent interactions such as hydrogen bonding, which is a critical factor in the formation of the observed supramolecular synthons .

Physical and Chemical Properties Analysis

The physical and chemical properties of the cocrystals and salts derived from 4-amino-3-chloropyridine-2-carboxylic acid have been characterized by various techniques. The experimental and theoretical structural parameters are reported to be within the expected range. Additionally, the compounds exhibit moderate biological activities, including antibacterial properties against selected Gram-positive and Gram-negative bacterial strains, as well as antioxidant capabilities as evidenced by DPPH free radical scavenging .

Wissenschaftliche Forschungsanwendungen

Crystal Structure Studies

- Hydrogen Bonding in Crystal Structures : 4-Amino-3-chloropyridine-2-carboxylic acid derivatives show unique hydrogen bonding patterns in their crystal structures. For instance, 2-amino-5-chloropyridine forms hydrogen-bonded motifs with carboxyl groups in benzoic acid, contributing to the formation of chains parallel to the crystal axis (Hemamalini & Fun, 2010).

Synthesis and Complex Formation

- Co-crystallization with Salicylic Acids : Studies on co-crystallizations with salicylic acids reveal the formation of complex solid forms, including hydrates and solvates. This demonstrates the compound's ability to form diverse structures with potential applications in material science (Montis & Hursthouse, 2012).

Antimicrobial Activity

- Antimicrobial Properties : Derivatives of 4-Amino-3-chloropyridine-2-carboxylic acid have been studied for their antimicrobial activities. Compounds synthesized using this acid show variable and modest activity against certain bacterial and fungal strains, suggesting its potential in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Chemical Synthesis and Optimization

- Optimized Synthesis Processes : Research has been conducted on improving the synthesis methods for derivatives of 4-Amino-3-chloropyridine-2-carboxylic acid, which is crucial for industrial and pharmaceutical applications. For instance, optimizing reaction conditions to improve yield and purity of certain derivatives has been documented (Song, 2007).

Molecular Complexation Studies

- Complexation with Nucleotide Bases : The compound and its derivatives have been studied for their ability to form complexes with nucleotide bases. This has implications in understanding molecular interactions and designing drugs with specific target interactions (Zimmerman, Wu, & Zeng, 1991).

Safety And Hazards

4-Amino-2-chloropyridine is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Eigenschaften

IUPAC Name |

4-amino-3-chloropyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O2/c7-4-3(8)1-2-9-5(4)6(10)11/h1-2H,(H2,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLMORBPDRBXCCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1N)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80376437 | |

| Record name | 4-amino-3-chloropyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-3-chloropyridine-2-carboxylic acid | |

CAS RN |

76165-18-9 | |

| Record name | 4-amino-3-chloropyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-3-chloropyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-tert-Butyl-4-chlorothieno[3,2-d]pyrimidine](/img/structure/B1271407.png)

![2-[3-(3-chlorophenyl)phenyl]acetic Acid](/img/structure/B1271414.png)